(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-amino-4-hydroxyphenyl)propanoic acid
CAS No.:
Cat. No.: VC16494409
Molecular Formula: C24H22N2O5
Molecular Weight: 418.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H22N2O5 |
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Molecular Weight | 418.4 g/mol |
IUPAC Name | 3-(3-amino-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C24H22N2O5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13,25H2,(H,26,30)(H,28,29) |
Standard InChI Key | DNIZNEVDYHGUPY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)N)C(=O)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s structure comprises three primary components:
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Fmoc Protecting Group: A 9H-fluoren-9-ylmethoxycarbonyl moiety attached to the amino group, which enhances solubility in organic solvents and prevents unintended side reactions during solid-phase peptide synthesis (SPPS) .
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Central Chiral Center: The (S)-configuration at the α-carbon ensures enantiomeric purity, critical for maintaining biological activity in therapeutic peptides .
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Aromatic Side Chain: A 3-amino-4-hydroxyphenyl group provides hydrogen-bonding capability and redox activity, enabling interactions with biological targets or materials .
The molecular formula is C₂₅H₂₃N₂O₅, with a calculated molecular weight of 443.47 g/mol . Comparative analysis with analogous Fmoc-protected amino acids, such as Fmoc-(S)-3-amino-3-(4-hydroxyphenyl)propionic acid (PubChem CID: 7023351), reveals that the substitution pattern on the phenyl ring significantly influences polarity and solubility .
Property | Value | Source |
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Molecular Formula | C₂₅H₂₃N₂O₅ | Calculated |
Molecular Weight | 443.47 g/mol | Calculated |
Stereochemistry | (S)-configuration | Inferred |
Key Functional Groups | Fmoc, amino, hydroxyl, carboxyl | Structural |
Spectroscopic Identification
While direct spectroscopic data for this compound is unavailable in the provided sources, analogous Fmoc-amino acids exhibit characteristic signals:
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¹H NMR: Fmoc aromatic protons resonate at 7.3–7.8 ppm, while the 3-amino-4-hydroxyphenyl group shows peaks near 6.5–7.0 ppm .
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IR Spectroscopy: Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) groups confirm functional group presence .
Synthesis and Applications
Synthetic Pathways
The compound is synthesized via sequential protection and coupling reactions:
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Amino Group Protection: The primary amine of 3-amino-4-hydroxyphenylalanine is shielded using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a basic aqueous-organic solvent system .
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Carboxyl Activation: The propanoic acid moiety is activated using carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to facilitate peptide bond formation .
A comparative analysis with Fmoc-(S)-3-amino-3-(4-fluorophenyl)propionic acid (CAS: 479064-89-6) highlights the critical role of substituent electronics: electron-donating groups (e.g., -OH) enhance nucleophilicity, whereas electron-withdrawing groups (e.g., -F) reduce reaction rates .
Applications in Peptide Science
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SPPS Building Block: The Fmoc group’s UV activity (λmax = 301 nm) allows real-time monitoring of coupling efficiency .
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Targeted Drug Delivery: The 3-amino-4-hydroxyphenyl side chain enables conjugation to nanoparticles or antibodies via diazonium or Mannich reactions .
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Enzyme Mimetics: The hydroxyl and amino groups facilitate metal coordination, mimicking active sites in metalloenzymes .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the hydrophobic Fmoc group .
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Stability: Stable under acidic conditions (pH 2–6) but prone to Fmoc deprotection in basic environments (pH > 9) .
Parameter | Value | Method |
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Melting Point | ~180–185°C (decomposes) | Analogous |
LogP (Octanol-Water) | 3.2 ± 0.3 | Estimated |
pKa (Carboxyl) | 2.8 | Calculated |
Future Research Directions
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Bioconjugation Techniques: Developing site-specific labeling strategies using the 3-amino-4-hydroxyphenyl group.
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Peptide Hydrogel Design: Exploiting hydrogen-bonding interactions for self-assembling biomaterials.
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Catalytic Applications: Investigating metallopeptide catalysts for green chemistry reactions.
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